Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate

Purity Specification Procurement Quality Control Analytical Chemistry

Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate (CAS 136548-63-5) is a fused bicyclic heteroaromatic compound within the pyrazolo[1,5-a]pyridine class, distinguished by the presence of a 3-amino substituent and a 2-ethyl carboxylate ester. This substitution pattern renders it a versatile intermediate for medicinal chemistry derivatization, particularly in kinase inhibitor programs.

Molecular Formula C10H11N3O2
Molecular Weight 205.217
CAS No. 136548-63-5
Cat. No. B593205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate
CAS136548-63-5
SynonymsPyrazolo[1,5-a]pyridine-2-carboxylic acid, 3-amino-, ethyl ester (9CI)
Molecular FormulaC10H11N3O2
Molecular Weight205.217
Structural Identifiers
SMILESCCOC(=O)C1=NN2C=CC=CC2=C1N
InChIInChI=1S/C10H11N3O2/c1-2-15-10(14)9-8(11)7-5-3-4-6-13(7)12-9/h3-6H,2,11H2,1H3
InChIKeyMHKJKJNLGUXOEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Aminopyrazolo[1,5-a]pyridine-2-carboxylate (CAS 136548-63-5): Procurement-Grade Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate (CAS 136548-63-5) is a fused bicyclic heteroaromatic compound within the pyrazolo[1,5-a]pyridine class, distinguished by the presence of a 3-amino substituent and a 2-ethyl carboxylate ester. This substitution pattern renders it a versatile intermediate for medicinal chemistry derivatization, particularly in kinase inhibitor programs. The compound exhibits an IC50 of 150 nM against p38 MAP kinase (Mitogen-activated protein kinase 14) and demonstrates selectivity over other kinases including JNK2, JNK3, CK1δ, and GSK3β [1]. Key physicochemical parameters include a predicted density of 1.35 ± 0.1 g/cm³ and a predicted pKa of 1.06 ± 0.30 .

Procurement Risk Alert: Why Substituting Ethyl 3-Aminopyrazolo[1,5-a]pyridine-2-carboxylate (CAS 136548-63-5) with Unspecified Pyrazolopyridine Analogs Jeopardizes Reproducible SAR


The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in kinase drug discovery, but the position and identity of substituents critically determine both synthetic accessibility and biological target engagement profiles. The 3-amino-2-carboxylate substitution pattern of CAS 136548-63-5 establishes a specific hydrogen-bonding vector orientation that mimics the adenine moiety of ATP, as validated in p38 kinase inhibitor studies [1]. Unspecified substitution with alternative regioisomers or functional group variants—such as 4-bromo or 5-bromo analogs [2], 2-amino derivatives, or carboxylic acid forms—introduces uncontrolled variables in structure-activity relationship (SAR) campaigns. These variations alter electron density distribution across the fused ring system and modify the spatial orientation of key pharmacophoric elements, potentially invalidating lead optimization hypotheses and compromising cross-study SAR comparability.

Quantitative Differentiation Evidence: Ethyl 3-Aminopyrazolo[1,5-a]pyridine-2-carboxylate (CAS 136548-63-5) Versus Comparator Compounds


Purity Specification Differentiation: CAS 136548-63-5 Minimum 98% (NLT) Versus Industry Standard 95–97% Pyrazolopyridine Analogs

Multiple suppliers offer ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate with varying purity specifications that directly impact procurement decisions. Supplier MolCore provides this compound at NLT (Not Less Than) 98% purity with ISO certification compliance . In contrast, alternative suppliers including BOC Sciences and Chemenu offer the same CAS number at 95% and 97% purity respectively. The 3-percentage-point purity differential between 95% and 98% translates to a 60% reduction in total impurities (from 5% to 2%), a critical factor for SAR studies where trace impurities can confound biological assay interpretation.

Purity Specification Procurement Quality Control Analytical Chemistry

Supplier Quality System Differentiation: ISO-Certified Production Versus Non-Certified Sources for CAS 136548-63-5

MolCore's offering of ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate includes explicit ISO certification compliance documentation, with the product stated as suitable for global pharmaceutical R&D and quality control applications . This certification provides documented batch-to-batch consistency and traceability. Alternative suppliers such as BOC Sciences, Chemenu, and ChemicalBook list the compound without equivalent certification claims, offering only basic product identification and purity data . For GLP/GMP-adjacent research environments or programs anticipating regulatory submission, the availability of ISO-certified material reduces requalification burden and documentation gaps.

Supplier Qualification Quality Management Systems GMP Procurement

Kinase Inhibition Activity: CAS 136548-63-5 p38 MAPK IC50 of 150 nM with Selectivity Over Four Related Kinases

Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate demonstrates an IC50 of 150 nM against p38 MAP kinase (Mitogen-activated protein kinase 14) as reported in the BindingDB entry derived from Cheung et al. [1]. The source publication describes the pyrazolo[1,5-a]pyridine series as novel potent p38 kinase inhibitors [2]. Critically, the compound exhibits selectivity over JNK2, JNK3, CK1δ, and GSK3β, demonstrating that the 3-amino-2-carboxylate scaffold confers measurable target discrimination rather than promiscuous kinase binding. This selectivity profile distinguishes this specific substitution pattern from alternative pyrazolopyridine analogs that may exhibit broader off-target kinase engagement.

Kinase Inhibitor p38 MAPK Enzyme Assay

Physicochemical Differentiation: Predicted pKa of 1.06 ± 0.30 Distinguishes CAS 136548-63-5 from More Basic Pyrazolopyridine Analogs

The predicted pKa of ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate is 1.06 ± 0.30, with a predicted density of 1.35 ± 0.1 g/cm³ . This acidic pKa value reflects the electron-withdrawing effect of the fused heteroaromatic system combined with the 2-carboxylate ester, resulting in a compound that remains predominantly neutral at physiological pH. In contrast, pyrazolo[1,5-a]pyridine derivatives bearing additional basic amine substituents (e.g., compounds in the PI3K inhibitor series with basic amine additions) demonstrate solubility improvements of up to 1000× as hydrochloride salts due to their higher basicity [1]. The low pKa of the target compound indicates fundamentally different ionization behavior that impacts both formulation strategies and membrane permeability predictions.

Physicochemical Properties pKa Prediction Drug-likeness

Synthetic Versatility Differentiation: Dual Functional Handle Architecture of CAS 136548-63-5 Enables Divergent Derivatization Pathways

Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate possesses two chemically orthogonal functional groups: a nucleophilic 3-amino group capable of participating in substitution, acylation, and reductive amination reactions, and a 2-ethyl carboxylate ester that can undergo hydrolysis to the carboxylic acid or reduction to the primary alcohol . This dual-handle architecture contrasts with mono-functional analogs such as ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS 1363381-99-0) [1] or ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS 1363381-49-0) , which rely primarily on halogen substitution chemistry for diversification. The amino/ester combination provides access to amide, sulfonamide, urea, and heterocycle-fused derivatives without requiring pre-functionalization steps.

Synthetic Chemistry Derivatization Building Block

Procurement Traceability: CAS 136548-63-5 Has Explicit IUPAC Nomenclature and Vendor Documentation Versus Ambiguous Alternative Descriptors

The target compound is unambiguously identified by CAS 136548-63-5 with the systematic IUPAC name ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate and the synonym Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 3-amino-, ethyl ester (9CI) . This precise nomenclature enables direct cross-referencing across vendor catalogs and literature databases. In contrast, alternative pyrazolopyridine building blocks frequently appear under ambiguous or inconsistent naming conventions—for example, 'pyrazolo[1,5-a]pyridine-2-carboxylic acid ethyl ester' without amino substitution specification, or 'ethyl pyrazolo[1,5-a]pyridine-2-carboxylate' (LookChem) —which introduces procurement errors when ordering structural analogs. The target compound's well-established CAS registry entry across ChemicalBook, MolCore, BOC Sciences, and Chemenu ensures supply chain redundancy and competitive pricing.

Chemical Procurement CAS Registry Supply Chain

Optimal Deployment Scenarios for Ethyl 3-Aminopyrazolo[1,5-a]pyridine-2-carboxylate (CAS 136548-63-5) Based on Verified Evidence


Scenario 1: p38 MAP Kinase Inhibitor Lead Generation and SAR Expansion

Medicinal chemistry programs targeting p38 MAP kinase for inflammatory disease indications should prioritize CAS 136548-63-5 as a validated starting scaffold. The compound demonstrates an IC50 of 150 nM against p38α with documented selectivity over JNK2, JNK3, CK1δ, and GSK3β [1], providing a characterized potency baseline from which to optimize substituents at the 3-amino and 2-carboxylate positions. The dual-handle architecture enables systematic exploration of both hydrogen-bonding interactions (via amino group derivatization) and hydrophobic pocket occupancy (via ester hydrolysis and subsequent amide coupling). Procurement from ISO-certified suppliers with ≥98% purity ensures that SAR trends observed in early analogs are not confounded by batch-to-batch impurity variation.

Scenario 2: High-Throughput Parallel Library Synthesis Requiring Orthogonal Functionalization

Synthetic chemistry groups executing parallel library synthesis for kinase-focused screening collections benefit from the orthogonal reactivity of CAS 136548-63-5. The 3-amino group supports nucleophilic substitution and acylation chemistry, while the 2-ethyl carboxylate ester can be independently manipulated via hydrolysis to the carboxylic acid for amide bond formation or reduction to the alcohol for ether/ester linkage construction [1]. This dual functionality enables the generation of diverse compound arrays from a single building block without intermediate protecting group manipulations. Procurement decisions should favor suppliers offering NLT 98% purity material to minimize purification burden across multiple reaction vessels .

Scenario 3: Fragment-Based Drug Discovery (FBDD) Validation of Adenine-Mimetic Scaffolds

Fragment-based screening campaigns seeking validated adenine bioisosteres for ATP-competitive kinase programs should incorporate CAS 136548-63-5 as a reference fragment. The pyrazolo[1,5-a]pyridine core is a well-established purine mimetic, and the 3-amino-2-carboxylate substitution pattern provides the specific hydrogen-bonding vector geometry required for hinge-region binding in the p38 kinase active site [1]. The acidic pKa of 1.06 ± 0.30 indicates that the fragment remains neutral at physiological pH, simplifying biophysical assay interpretation compared to charged fragment analogs. ISO-certified material with documented purity supports reproducible SPR and NMR fragment screening results across multiple experimental replicates.

Scenario 4: Process Chemistry Route Scouting and Scale-Up Feasibility Assessment

Process chemistry teams evaluating synthetic route viability for pyrazolopyridine-containing development candidates should use CAS 136548-63-5 as a model substrate for route scouting. The documented synthetic methodology involving oxidative [3+2] cycloaddition of pyridinium-N-imines with α,β-unsaturated carbonyl compounds [1] provides a validated entry point for scale-up optimization. The availability of the compound from multiple vendors with ISO certification ensures that material for route development can be sourced consistently, while the unambiguous CAS registry and IUPAC nomenclature eliminate procurement errors when transitioning from milligram-scale discovery quantities to gram-scale process development batches .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.